2-Ethynyl-1-benzofuran
Overview
Description
2-Ethynyl-1-benzofuran is a chemical compound with the molecular formula C10H6O . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and known for their strong biological activities .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a subject of interest in recent studies. For instance, a new series of benzofuran derivatives has been synthesized, with their structures confirmed using 1H-NMR, 13C-NMR, elemental analysis, and IR . Another study reported a novel whole-cell mediated biocatalytic method for the enantiopure production of (S)-1-(benzofuran-2-yl)ethanol, which could be converted into a sophisticated molecule for drug production .Molecular Structure Analysis
The molecular structure of 2-Ethynyl-1-benzofuran can be analyzed using various methods. For instance, the InChI string representation of the molecule isInChI=1S/C10H6O/c1-2-9-7-8-5-3-4-6-10(8)11-9/h1,3-7H
. Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Ethynyl-1-benzofuran include a molecular weight of 142.15 g/mol, an XLogP3-AA of 2.6, no hydrogen bond donors, one hydrogen bond acceptor, one rotatable bond, and a topological polar surface area of 13.1 Ų .Scientific Research Applications
Synthesis of Substituted Benzofuran and Indole-Pyrroles
A silver-mediated reaction involving 2-ethynyl-1-benzofuran derivatives led to the efficient synthesis of valuable substituted benzofuran and indole-pyrroles. This process, featuring a sequential 5-endo-dig cyclization and [3 + 2] cycloaddition, is notable for its atom- and step-efficiency, and it accommodates a broad range of substrates (Liu et al., 2019).
Alkynylation of Benzofurans
In a pioneering effort, the direct alkynylation of benzofurans was achieved using a gold catalyst and a zinc Lewis acid. This method is noteworthy for its high selectivity and successful application to complex structures like 8-methoxypsoralen (Li & Waser, 2013).
Palladium-Catalyzed Synthesis of Difunctionalized Benzofuran Derivatives
A novel synthesis pathway using palladium catalysis enabled the creation of 2,3-difunctionalized benzofuran derivatives. This method highlights the versatility of 2-ethynyl-1-benzofuran in generating diverse structures like 2-benzofurylquinoxalines and benzofuryl ynediones (Hu et al., 2018).
Formation of Fluorescent Organic Nanoparticles
Ethynyl-linked benzofuran-naphthyridine compounds, including those derived from 2-ethynyl-1-benzofuran, have been utilized to create fluorescent organic nanoparticles (FONs) with distinct photophysical properties. These FONs demonstrate enhanced fluorescence and solvatochromic properties compared to their molecular counterparts (Sun et al., 2006).
One-Pot Synthesis Using Palladium as Catalyst
Innovative one-pot reactions involving 2-ethynyl-1-benzofuran and various catalysts, including palladium, have led to the synthesis of 2-ynyl-benzofurans under mild conditions. This process emphasizes the importance of catalyst choice in the efficient production of benzofuran derivatives (Ju-feng, 2010).
Anti-HIV, Anticancer, and Antimicrobial Agents
Research on benzofuran derivatives has identified compounds with significant in vitro activity against HIV, cancer, and microbial infections. These findings suggest the potential therapeutic value of benzofuran compounds, including those derived from 2-ethynyl-1-benzofuran, in treating various diseases (Rida et al., 2006).
Synthesis of Novel Benzofuran-Naphthalimide Derivatives
Innovative synthesis of benzofuran-naphthalimide derivatives from 2-ethynyl-1-benzofuran-based compounds has been explored. These derivatives exhibit unique photophysical properties, highlighting their potential in developing new materials and technologies (Yang et al., 2005).
Palladium-Catalyzed Tandem Annulation
Palladium-catalyzed tandem annulation processes using 2-ethynyl-1-benzofuran as a substrate have been developed for constructing difunctionalized benzofuran derivatives. This method's efficiency and practicality demonstrate its potential applications in synthetic and pharmaceutical chemistry (Li et al., 2015).
Antituberculosis Study
Studies involving benzofuran derivatives, including those derived from 2-ethynyl-1-benzofuran, have shown potential in antituberculosis applications. This research underscores the significance of these compounds in developing new treatments for tuberculosis (Thorat et al., 2016).
Natural Source and Synthesis
Benzofuran compounds, including those related to 2-ethynyl-1-benzofuran, have been identified in nature and exhibit a range of biological activities. Recent advancements in the synthesis of these compounds have expanded their potential applications in drug discovery and development (Miao et al., 2019).
Safety And Hazards
Future Directions
Benzofuran compounds, including 2-Ethynyl-1-benzofuran, have attracted attention due to their biological activities and potential applications in drug discovery . Future research may focus on the development of benzofuran derivatives as antimicrobial agents and the total synthesis of natural products containing benzofuran rings .
properties
IUPAC Name |
2-ethynyl-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O/c1-2-9-7-8-5-3-4-6-10(8)11-9/h1,3-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPJXCBVOHBRKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549990 | |
Record name | 2-Ethynyl-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynyl-1-benzofuran | |
CAS RN |
39165-03-2 | |
Record name | 2-Ethynyl-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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